DC50 Degradation Potency
HDAC6 degrader 9c demonstrates a half-maximal degradation concentration (DC50) of 34 nM in MM.1S multiple myeloma cells . In direct comparison, the alternative PROTAC NP8 achieves a DC50 of 3.8 nM in the identical MM.1S cell line [1], while the conventional inhibitor ACY-1215 exhibits an enzymatic inhibition IC50 of approximately 5 nM but does not induce protein degradation (DC50 not applicable) [2]. This 8.9-fold difference in DC50 between 9c and NP8 provides a distinct operational window for dose-ranging studies.
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | NP8: 3.8 nM; ACY-1215: inhibition-only (IC50 ≈ 5 nM, no degradation) |
| Quantified Difference | 9c DC50 is 8.9-fold higher than NP8; 9c degrades HDAC6 whereas ACY-1215 only inhibits enzymatic activity |
| Conditions | MM.1S multiple myeloma cell line; 6-16 hour treatment |
Why This Matters
The distinct DC50 value defines the appropriate concentration range for 9c-specific experiments and ensures that procurement of 9c rather than NP8 or ACY-1215 matches the intended degradation efficiency in the user's cellular model.
- [1] MedChemExpress. HDAC6 degrader-1 (Compound NP8) Datasheet: DC50 3.8 nM in MM.1S cells. View Source
- [2] Adooq Bioscience. ACY-1215 (Rocilinostat) Datasheet: HDAC6 inhibitor IC50 ≈ 5 nM. View Source
